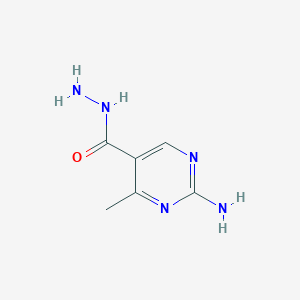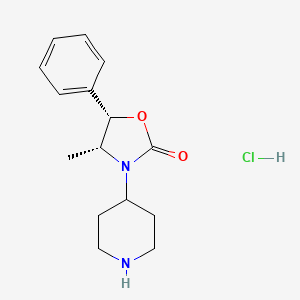
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
Descripción general
Descripción
Oxalic acid is a simple dicarboxylic acid, represented by the chemical formula C₂H₂O₄ . It is a powerful acid that is colorless in its solid state . It is found naturally in various plant species, including leafy greens like spinach and rhubarb, as well as in some types of berries . It is also produced in the body as a byproduct of metabolism .
Synthesis Analysis
Oxalic acid can be produced via six main routes. The feedstocks, which include CO2, CO, alkali formate (AF), ethylene glycol (EG), propylene, and carbohydrate-rich biomass, can be derived from three main sources: biomass, CO2, and fossil carbon deposits .Molecular Structure Analysis
The mechanical properties of oxalic acid dihydrate and anhydrous oxalic acid (α and β polymorphic forms) were obtained by using rigorous theoretical solid-state methods based on density functional theory using plane waves and pseudopotentials . The calculated crystal structures and X-ray powder diffraction patterns of these materials were found to be in excellent agreement with the experimental information .Chemical Reactions Analysis
Oxalic acid exhibits the characteristic properties of a typical carboxylic acid, such as formation of esters, salts, amides, anhydrides, and acid chlorides . When reacting with bases, it forms two series of salts: the oxalates and the bioxalates .Physical And Chemical Properties Analysis
Oxalic acid is a crystalline solid that appears colorless or white . In terms of solubility, it is easily soluble in water, alcohol, and ether, but sparingly soluble in benzene and chloroform . This organic compound, in its anhydrous form, melts at 189.5 degrees Celsius and decomposes at 365.1 degrees Celsius .Aplicaciones Científicas De Investigación
Atmospheric Aerosols and Oxalic Acid
Oxalic acid is highlighted for its significance in atmospheric aerosols, where it is considered the most abundant and ubiquitous diacid. It primarily forms via atmospheric oxidation of pollution-derived organic precursors and biogenic unsaturated fatty acids. This process plays a crucial role in atmospheric chemistry, suggesting the impact of oxalic acid on environmental health and its potential as a marker for studying atmospheric pollution and transformation processes (Kawamura & Bikkina, 2016).
Antioxidant and Therapeutic Applications
Caffeic acid, structurally related to (1R)-3-(dimethylamino)-1-phenylpropan-1-ol, is studied for its broad spectrum of biological activities and potential therapeutic applications. It serves as a template for developing new chemical entities with therapeutic interest, especially in diseases associated with oxidative stress. The exploration of caffeic acid derivatives in cosmetics and as therapeutic agents highlights the potential of these compounds in biomedical research and their versatile applicability in health and disease management (Silva, Oliveira, & Borges, 2014).
Oxalic Acid in Plant and Animal Nutrition
Research on oxalic acid's role in animal nutrition underscores its significance in forming insoluble calcium or magnesium oxalate, impacting mineral bioavailability and potentially leading to renal issues. This understanding is crucial for managing dietary risks in domestic animals and possibly humans, indicating the intricate balance between nutrient intake and health outcomes (Rahman, Abdullah, & Wan Khadijah, 2013).
Neurodegenerative Diseases and Sigma-1 Receptor
The Sigma-1 receptor, associated with (1R)-3-(dimethylamino)-1-phenylpropan-1-ol, is implicated in neurodegenerative diseases. Its role as an ER chaperone in inter-organelle signaling and cell survival by attenuating ER-stress presents a promising avenue for therapeutic interventions in Alzheimer’s, Parkinson’s diseases, and other neurodegenerative conditions (Penke, Fülöp, Szùcs, & Frecska, 2017).
Phytoextraction of Heavy Metals
The application of oxalic acid in enhancing the phytoextraction of heavy metals by plants suggests a novel approach to remediate contaminated soils. This process utilizes the chelating properties of organic acids to increase metal solubility and availability for plant uptake, opening new research directions in environmental science and bioremediation (Tauqeer & Sagir, 2017).
Safety And Hazards
While small amounts of oxalic acid are not harmful, this compound can inhibit the absorption of other important nutrients . For this reason, some people refer to oxalic acid, or oxalate, as an anti-nutrient . In some people, it can also increase the risk of kidney stones . Oxalic acid is toxic and can cause harm if swallowed, inhaled, or in contact with skin and eyes .
Direcciones Futuras
Electrochemical CO2 reduction to oxalic acid in aprotic solvents could be a potential pathway to produce carbon-neutral oxalic acid . One of the challenges in aprotic CO2 reduction are the limited achievable current densities under standard conditions, despite the increased CO2 solubility compared to aqueous applications .
Propiedades
IUPAC Name |
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDOYDOLXKWIKQ-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=CC=C1)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid | |
CAS RN |
1270016-44-8 | |
| Record name | (1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)




![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)
![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)

![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)
![1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B1394432.png)



